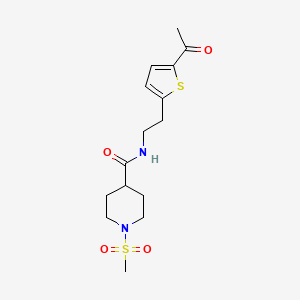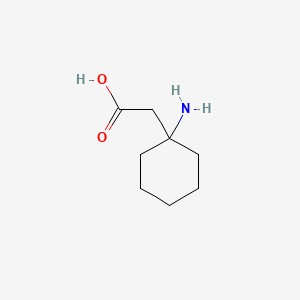
5-(3-((4-méthoxyphényl)sulfonyl)propanamido)-3-méthylthiophène-2-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C({18})H({21})NO({6})S({2}) This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups, including an ethyl ester, a sulfonyl group, and a methoxyphenyl group
Applications De Recherche Scientifique
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the thiophene derivative in the presence of a base.
Amidation: The propanamido group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic reagents like bromine (Br(_2)) or chlorosulfonic acid (ClSO(_3)H) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate
- Ethyl 5-(3-((4-nitrophenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate
Uniqueness
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially its biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
ethyl 5-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S2/c1-4-25-18(21)17-12(2)11-16(26-17)19-15(20)9-10-27(22,23)14-7-5-13(24-3)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMOIPDZZKFTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride](/img/structure/B2595019.png)


![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2595023.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)



![(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B2595033.png)
![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
